Cas no 1492807-79-0 (2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol)

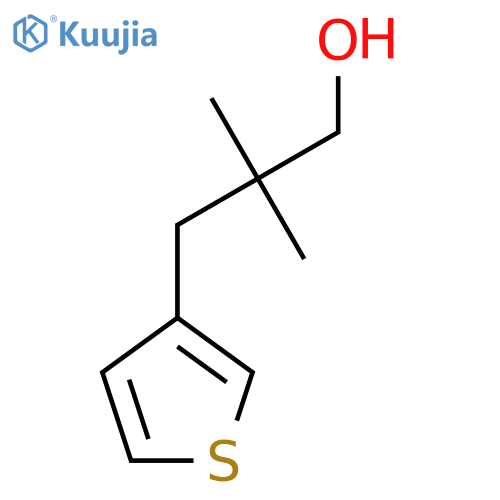

1492807-79-0 structure

商品名:2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol

- 1492807-79-0

- CS-0354540

- EN300-1869450

- AKOS015366179

-

- インチ: 1S/C9H14OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6,10H,5,7H2,1-2H3

- InChIKey: UQSZSSLOLZQAIA-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)CC(C)(C)CO

計算された属性

- せいみつぶんしりょう: 170.07653624g/mol

- どういたいしつりょう: 170.07653624g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 48.5Ų

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1869450-0.05g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1869450-0.1g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1869450-2.5g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1869450-0.5g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1869450-5g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1869450-1g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1869450-10g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 10g |

$3929.0 | 2023-09-18 | ||

| Enamine | EN300-1869450-5.0g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 5g |

$3645.0 | 2023-05-26 | ||

| Enamine | EN300-1869450-1.0g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 1g |

$1256.0 | 2023-05-26 | ||

| Enamine | EN300-1869450-0.25g |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol |

1492807-79-0 | 0.25g |

$840.0 | 2023-09-18 |

2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol 関連文献

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

1492807-79-0 (2,2-dimethyl-3-(thiophen-3-yl)propan-1-ol) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量